N-(tert-butyl)-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide
Description
N-(tert-butyl)-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide is a structurally complex molecule featuring a piperazine-carboxamide core linked to a pyridinyl group substituted with a 1,2,4-oxadiazole ring bearing a trifluoromethyl (-CF₃) group. The tert-butyl carboxamide moiety enhances steric bulk and may improve metabolic stability, while the trifluoromethyl-oxadiazole group contributes to electron-withdrawing effects and lipophilicity, characteristics often leveraged in medicinal chemistry for enhanced bioavailability and target binding .
Properties
IUPAC Name |
N-tert-butyl-4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6O2/c1-16(2,3)23-15(27)26-8-6-25(7-9-26)12-5-4-11(10-21-12)13-22-14(28-24-13)17(18,19)20/h4-5,10H,6-9H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKELXKRWRJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a piperazine core linked to a trifluoromethyl substituted 1,2,4-oxadiazole moiety and a pyridine ring. Its structural complexity is indicative of its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit various biological activities including antimicrobial, antitumor, and anti-inflammatory properties. The presence of the trifluoromethyl group is known to enhance lipophilicity and potentially improve biological activity.
Antimicrobial Activity
- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit bacterial growth by disrupting cellular processes. For instance, studies demonstrated that derivatives of oxadiazoles exhibited significant antibacterial activity against Mycobacterium bovis BCG, which is crucial for tuberculosis treatment .
- Case Study : Dhumal et al. (2016) reported that certain oxadiazole derivatives inhibited Mycobacterium bovis both in active and dormant states. Molecular docking studies indicated strong binding affinity to the active site of the enoyl reductase enzyme (InhA), essential for mycolic acid biosynthesis .
Antitumor Activity
- Cell Line Studies : Recent investigations into the compound's effects on cancer cell lines such as MCF-7 (breast cancer) showed promising results. For example, a related study found that oxadiazole derivatives led to increased expression of p53 and activation of caspase-3, indicating induction of apoptosis in cancer cells .
- Data Table on Cytotoxicity :
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 17a | MCF-7 | 0.65 | Apoptosis via p53 activation |
| 17b | MCF-7 | 2.41 | Apoptosis via caspase activation |
| 8a | BCG | - | Inhibition of fatty acid biosynthesis |
Pharmacological Implications
The unique structural features of this compound suggest that it could serve as a lead compound for further development in drug discovery.
Potential Applications
- Antitubercular Agents : Given its activity against Mycobacterium bovis, this compound could be explored as a candidate for new antitubercular therapies.
- Cancer Therapeutics : The ability to induce apoptosis in cancer cells positions this compound as a potential therapeutic agent in oncology.
Scientific Research Applications
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit various biological activities including:
- Antimicrobial
- Antitumor
- Anti-inflammatory
These activities are critical for developing new therapeutic agents.
Case Study
Dhumal et al. (2016) reported that certain oxadiazole derivatives inhibited Mycobacterium bovis in both active and dormant states. Molecular docking studies revealed strong binding affinity to the active site of the enoyl reductase enzyme (InhA), essential for mycolic acid biosynthesis.
Cell Line Studies
Recent investigations into the compound's effects on cancer cell lines such as MCF-7 (breast cancer) showed promising results. A related study found that oxadiazole derivatives led to increased expression of p53 and activation of caspase-3, indicating induction of apoptosis in cancer cells.
Data Table on Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 17a | MCF-7 | 0.65 | Apoptosis via p53 activation |
| 17b | MCF-7 | 2.41 | Apoptosis via caspase activation |
| 8a | BCG | - | Inhibition of fatty acid biosynthesis |
Pharmacological Implications
The unique structural features of this compound suggest its potential as a lead compound for further development in drug discovery. Its ability to induce apoptosis in cancer cells positions it as a promising candidate in oncology.
Potential Applications
- Antitubercular Agents : Given its activity against Mycobacterium bovis, this compound could be explored as a candidate for new antitubercular therapies.
- Cancer Therapeutics : The ability to induce apoptosis in cancer cells positions this compound as a potential therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related molecules:
Table 1: Structural and Functional Comparison
Key Observations
The 1,3,4-oxadiazole isomer () differs in electronic distribution, which may reduce binding affinity in enzyme targets sensitive to heterocycle orientation .
Substituent Effects: The trifluoromethyl group (-CF₃) in the target compound and ML267 enhances lipophilicity and electron-withdrawing effects, critical for membrane penetration and target engagement .
Core Structure Variations: Piperazine-carboxamide (target) vs. piperazine-carboxylate (): The carboxamide group may improve hydrogen-bonding interactions with biological targets, whereas carboxylates are often used as synthetic intermediates .
Biological Activity :
- ML267’s carbothioamide group demonstrates significant enzyme inhibition (PPTase), suggesting that replacing carboxamide with carbothioamide in the target compound could modulate potency .
- The absence of direct activity data for the target compound underscores the need for empirical testing, guided by structural analogs .
Q & A
Basic: What are the key synthetic routes for preparing N-(tert-butyl)-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide?
The synthesis typically involves multi-step reactions. For example:
- Step 1 : Coupling of a tert-butyl-protected piperazine precursor with a pyridine intermediate via nucleophilic substitution. Reaction conditions (e.g., THF, triethylamine, heating) are critical for activating the pyridine moiety .
- Step 2 : Introduction of the trifluoromethyl-oxadiazole group using carbodiimide-mediated coupling or cyclization reactions. Purification via reverse-phase chromatography or recrystallization ensures high purity .
- Yield optimization : Adjusting stoichiometry (e.g., 1.1 equivalents of electrophiles) and solvent choice (e.g., DMSO for solubility) can improve yields, which often range between 20–30% for complex intermediates .
Basic: How is structural confirmation achieved for this compound?
A combination of spectroscopic and analytical methods is used:
- NMR : H and C NMR verify proton environments and carbon frameworks. For example, tert-butyl groups show distinct singlets at ~1.4 ppm, while pyridyl protons appear as doublets between 7–9 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <2 ppm error .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths and angles, particularly for stereoisomers or regiochemical ambiguities .
Advanced: What strategies address low yields in the final coupling step?
Low yields (e.g., 26% in similar piperazine derivatives ) may arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) or copper-mediated Ullmann couplings enhance reactivity .
- Solvent optimization : Polar aprotic solvents like DMF or THF improve intermediate solubility .
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition of sensitive oxadiazole groups .
Advanced: How are discrepancies between theoretical and experimental spectroscopic data resolved?
Discrepancies in NMR or MS data require systematic troubleshooting:
- Repetition under anhydrous conditions : Moisture-sensitive intermediates (e.g., oxadiazoles) may hydrolyze, altering spectral profiles .
- Alternative derivatization : Converting the compound to a stable salt (e.g., trifluoroacetate) simplifies analysis .
- DFT calculations : Computational modeling predicts F NMR shifts for trifluoromethyl groups, aiding assignment .
Advanced: What methodologies identify biological targets or mechanisms of action?
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to enzymes like phosphoglycerate dehydrogenase, leveraging the compound’s piperazine-oxadiazole scaffold .
- Kinetic assays : Measuring IC values against purified enzymes validates inhibitory activity .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization .
Basic: What structural features influence reactivity and stability?
- Electron-deficient oxadiazole : The 1,2,4-oxadiazole ring’s electron-withdrawing nature enhances electrophilic substitution at the pyridine ring .
- tert-Butyl group : Provides steric protection to the piperazine carboxamide, reducing metabolic degradation .
- Trifluoromethyl group : Increases lipophilicity and resistance to oxidative cleavage .
Advanced: How is regioselectivity ensured during pyridin-2-yl substitution?
- Directing groups : Electron-donating substituents (e.g., methyl) on the pyridine ring guide electrophilic attack to the 5-position .
- Metal coordination : Transition metals (e.g., Pd) stabilize intermediates, favoring coupling at sterically accessible sites .
Basic: What safety precautions are recommended during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
